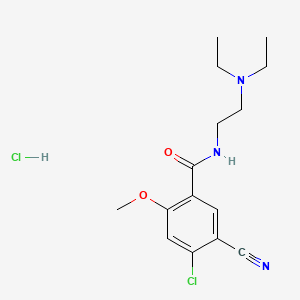
CGP 25454A
Übersicht
Beschreibung
Es handelt sich um einen selektiven präsynaptischen Dopamin-Autorezeptor-Antagonisten, der aufgrund seines Potenzials zur Behandlung von Major Depression untersucht wurde .
Herstellungsmethoden
Die Synthese von N-(Diethylaminoethyl)-4-chlor-5-cyano-2-methoxybenzamid-hydrochlorid umfasst mehrere Schritte. Der wichtigste Ausgangsstoff ist 4-Chlor-5-cyano-2-methoxybenzoesäure, die eine Reihe von Reaktionen durchläuft, darunter Veresterung, Aminierung und Hydrochloridbildung, um das Endprodukt zu erhalten . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Reaktionen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte und Abfall zu minimieren.
Vorbereitungsmethoden
The synthesis of N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride involves multiple steps. The key starting material is 4-chloro-5-cyano-2-methoxybenzoic acid, which undergoes a series of reactions including esterification, amination, and hydrochloride formation to yield the final product . Industrial production methods typically involve optimizing these reactions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
N-(Diethylaminoethyl)-4-chlor-5-cyano-2-methoxybenzamid-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in eine Aminogruppe umwandeln.
Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
N-(Diethylaminoethyl)-4-chlor-5-cyano-2-methoxybenzamid-hydrochlorid wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, insbesondere in den Bereichen:
Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Benzamidderivaten.
Biologie: Untersucht auf seine Auswirkungen auf die Neurotransmitterfreisetzung und Rezeptorbindung.
Medizin: Als potenzielle Behandlung für Major Depression untersucht, da es die Freisetzung von Dopamin und Acetylcholin steigern kann
Industrie: Verwendung bei der Entwicklung neuer Arzneimittel, die auf Dopaminrezeptoren abzielen
Wirkmechanismus
N-(Diethylaminoethyl)-4-chlor-5-cyano-2-methoxybenzamid-hydrochlorid entfaltet seine Wirkung durch selektive Blockierung präsynaptischer Dopamin-Autorezeptoren. Dies führt zu einer erhöhten Freisetzung von Dopamin und Acetylcholin im Gehirn . In höheren Dosen blockiert es auch postsynaptische Dopaminrezeptoren, was zu sedativen und neuroleptischen Eigenschaften führt .
Wissenschaftliche Forschungsanwendungen
N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride has been extensively studied for its scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound to study the behavior of benzamide derivatives.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored as a potential treatment for major depressive disorder due to its ability to enhance dopamine and acetylcholine release
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors
Wirkmechanismus
N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride exerts its effects by selectively blocking presynaptic dopamine autoreceptors. This leads to an increase in the release of dopamine and acetylcholine in the brain . At higher doses, it also blocks postsynaptic dopamine receptors, resulting in sedative and neuroleptic-like properties .
Vergleich Mit ähnlichen Verbindungen
N-(Diethylaminoethyl)-4-chlor-5-cyano-2-methoxybenzamid-hydrochlorid ist aufgrund seiner dualen Wirkungsweise einzigartig: Es blockiert in niedrigeren Dosen selektiv präsynaptische Dopamin-Autorezeptoren und in höheren Dosen postsynaptische Rezeptoren . Ähnliche Verbindungen sind:
Haloperidol: Ein bekanntes Antipsychotikum, das hauptsächlich postsynaptische Dopaminrezeptoren blockiert.
Sulpirid: Ein weiteres Benzamidderivat, das selektiv Dopaminrezeptoren blockiert, aber nicht die duale Wirkungsweise von N-(Diethylaminoethyl)-4-chlor-5-cyano-2-methoxybenzamid-hydrochlorid aufweist
Eigenschaften
IUPAC Name |
4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETCQNUMZFZSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)




![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B1663497.png)
![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)


